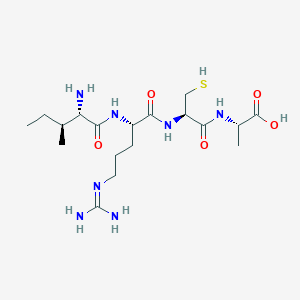![molecular formula C11H18N5O4P B12531714 ({2-[6-(Propylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid CAS No. 653584-25-9](/img/structure/B12531714.png)
({2-[6-(Propylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
({2-[6-(Propylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid is a chemical compound with the molecular formula C11H18N5O4P and a molecular weight of 315.27 g/mol . This compound is characterized by the presence of a phosphonic acid group, which is known for its strong binding affinity to metal ions and its role in various biological and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ({2-[6-(Propylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6-(propylamino)-9H-purine with ethylene oxide to form the intermediate compound, which is then reacted with phosphonic acid under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
({2-[6-(Propylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .
Applications De Recherche Scientifique
Chemistry
In chemistry, ({2-[6-(Propylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid is used as a ligand in coordination chemistry due to its strong binding affinity to metal ions. It is also employed in the synthesis of various organophosphorus compounds .
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and as a probe for studying phosphonate metabolism in cells. Its ability to bind to metal ions makes it useful in studying metal-dependent biological processes .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including as an antiviral and anticancer agent. Its unique structure allows it to interact with specific molecular targets in cells .
Industry
In industrial applications, this compound is used as a corrosion inhibitor and in the formulation of various chemical products. Its strong binding affinity to metal surfaces makes it effective in preventing corrosion in metal structures .
Mécanisme D'action
The mechanism of action of ({2-[6-(Propylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes and metal ions. The compound binds to these targets through its phosphonic acid group, which forms strong coordination bonds with metal ions. This binding can inhibit enzyme activity or alter the function of metal-dependent proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other phosphonic acid derivatives, such as:
- Aminomethylphosphonic acid
- Hydroxyethylidene diphosphonic acid
- Methylenediphosphonic acid
Uniqueness
({2-[6-(Propylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid is unique due to its specific structure, which combines a purine base with a phosphonic acid group. This unique combination allows it to interact with a wide range of molecular targets and exhibit diverse biological and chemical properties .
Propriétés
Numéro CAS |
653584-25-9 |
|---|---|
Formule moléculaire |
C11H18N5O4P |
Poids moléculaire |
315.27 g/mol |
Nom IUPAC |
2-[6-(propylamino)purin-9-yl]ethoxymethylphosphonic acid |
InChI |
InChI=1S/C11H18N5O4P/c1-2-3-12-10-9-11(14-6-13-10)16(7-15-9)4-5-20-8-21(17,18)19/h6-7H,2-5,8H2,1H3,(H,12,13,14)(H2,17,18,19) |
Clé InChI |
ZOGMHQSABIISSS-UHFFFAOYSA-N |
SMILES canonique |
CCCNC1=C2C(=NC=N1)N(C=N2)CCOCP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


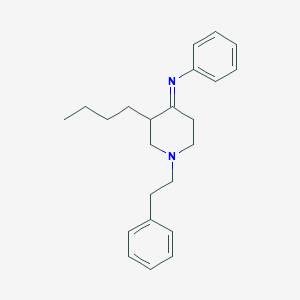
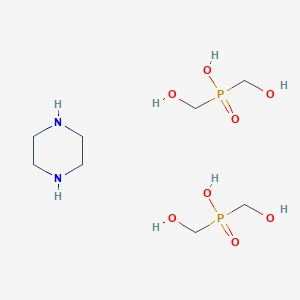
![N,N'-[(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diyl]diacetamide](/img/structure/B12531654.png)

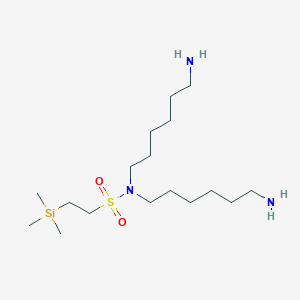
![2-[3-Chloro-4-(dimethylamino)phenyl]guanidine;nitric acid](/img/structure/B12531669.png)
![4-[(Cyclopropylmethyl)(propyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12531673.png)
![Dibenzo[b,d]thiophene-1,2,8,9-tetramine](/img/structure/B12531674.png)
![1,1'-[(5-Iodo-1,3-phenylene)di(ethene-2,1-diyl)]bis(3,5-di-tert-butylbenzene)](/img/structure/B12531678.png)
![(6-Phenyl-2,7-dioxabicyclo[3.2.0]hept-3-en-1-yl)methanol](/img/structure/B12531680.png)
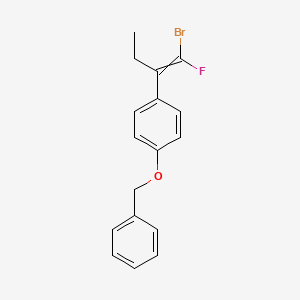

![1-[Di(1H-pyrrol-1-yl)phosphanyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12531694.png)
